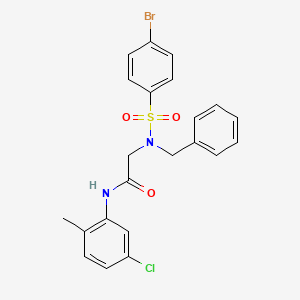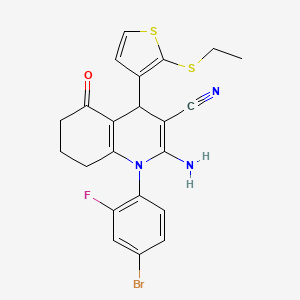![molecular formula C28H22N2O3 B11635196 3-(benzyloxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11635196.png)
3-(benzyloxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzyloxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyloxy group attached to the benzamide core, along with a phenyl group substituted with a 5-methyl-1,3-benzoxazol-2-yl moiety
准备方法
合成路线和反应条件
3-(苄氧基)-N-[4-(5-甲基-1,3-苯并恶唑-2-基)苯基]苯甲酰胺的合成通常涉及多个步骤:
苯并恶唑部分的形成: 5-甲基-1,3-苯并恶唑可以通过在酸性条件下,将2-氨基苯酚与适当的羧酸衍生物环化来合成。
苄氧基基团的连接: 苄氧基基团可以通过亲核取代反应引入,其中苄基卤化物在碱的存在下与酚衍生物反应。
苯甲酰胺核心的形成: 最后一步涉及通过酰胺键形成反应,将苄氧基取代的苯与苯并恶唑取代的苯胺偶联,通常使用缩合试剂,如碳二亚胺或酰氯。
工业生产方法
该化合物的工业生产可能会遵循类似的合成路线,但规模更大,并针对产量和纯度进行优化。这可能涉及使用连续流动反应器、自动化合成平台和先进的纯化技术,例如色谱和结晶。
化学反应分析
反应类型
3-(苄氧基)-N-[4-(5-甲基-1,3-苯并恶唑-2-基)苯基]苯甲酰胺可以进行各种化学反应,包括:
氧化: 苄氧基基团可以被氧化形成苯甲醛衍生物。
还原: 酰胺键可以被还原形成胺衍生物。
取代: 苯环可以进行亲电芳香取代反应。
常用的试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用还原剂,如氢化铝锂或在催化剂存在下使用氢气。
取代: 亲电芳香取代反应通常需要路易斯酸催化剂,例如氯化铝。
主要形成的产物
氧化: 苯甲醛衍生物。
还原: 胺衍生物。
取代: 各种取代的苯衍生物,具体取决于所使用的亲电试剂。
科学研究应用
3-(苄氧基)-N-[4-(5-甲基-1,3-苯并恶唑-2-基)苯基]苯甲酰胺在科学研究中有多种应用:
化学: 用作有机合成中的构建模块,用于开发更复杂的分子。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 由于其独特的结构特征,被探索为潜在的治疗剂。
工业: 用于开发先进材料和化学中间体。
作用机制
3-(苄氧基)-N-[4-(5-甲基-1,3-苯并恶唑-2-基)苯基]苯甲酰胺的作用机制尚不完全清楚,但据信涉及与特定分子靶标和途径的相互作用。苯并恶唑部分可能与酶或受体相互作用,调节其活性并导致各种生物学效应。需要进一步的研究来阐明所涉及的确切分子靶标和途径。
相似化合物的比较
类似化合物
- 3-(苄氧基)-4-甲氧基-苯甲酰胺
- 3-(苄氧基)-4,5-二甲氧基-苯甲酰胺
- 2-(5-甲基-1,3-苯并恶唑-2-基)苯酚
独特之处
3-(苄氧基)-N-[4-(5-甲基-1,3-苯并恶唑-2-基)苯基]苯甲酰胺的独特之处在于苄氧基基团和苯并恶唑部分的结合,赋予其独特的化学和生物学特性。这种组合在其他类似化合物中并不常见,使其成为研究和开发的宝贵分子。
属性
分子式 |
C28H22N2O3 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C28H22N2O3/c1-19-10-15-26-25(16-19)30-28(33-26)21-11-13-23(14-12-21)29-27(31)22-8-5-9-24(17-22)32-18-20-6-3-2-4-7-20/h2-17H,18H2,1H3,(H,29,31) |
InChI 键 |
KTQWGWBKQFNCNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11635123.png)

![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide](/img/structure/B11635144.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635146.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635156.png)
![2-methoxyethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11635162.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635170.png)

![(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11635174.png)
![(2E)-2-cyano-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11635175.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635181.png)


![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11635192.png)
